3-Glycidoxypropyldimethoxymethylsilane

Catalog No.
S715951
CAS No.
65799-47-5
M.F
C9H20O4Si
M. Wt
220.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Glycidoxypropyldimethoxymethylsilane

CAS Number

65799-47-5

Product Name

3-Glycidoxypropyldimethoxymethylsilane

IUPAC Name

dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane

Molecular Formula

C9H20O4Si

Molecular Weight

220.34 g/mol

InChI

InChI=1S/C9H20O4Si/c1-10-14(3,11-2)6-4-5-12-7-9-8-13-9/h9H,4-8H2,1-3H3

InChI Key

WHGNXNCOTZPEEK-UHFFFAOYSA-N

SMILES

CO[Si](C)(CCCOCC1CO1)OC

Canonical SMILES

CO[Si](C)(CCCOCC1CO1)OC

The exact mass of the compound 3-Glycidoxypropyldimethoxymethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Glycidoxypropyldimethoxymethylsilane (CAS: 65799-47-5) is a bifunctional epoxy-organosilane characterized by a reactive glycidoxy group, one methyl group, and two hydrolyzable methoxy groups on the silicon atom. In industrial procurement, it is primarily selected as an adhesion promoter, surface modifier, and crosslinking agent for organic-inorganic interfaces [1]. Unlike standard trifunctional silanes, its bifunctional methyldimethoxy structure allows it to form linear or lightly branched polysiloxane segments rather than rigid three-dimensional networks[2]. This distinct molecular architecture makes it a critical precursor for applications requiring high interfacial adhesion combined with matrix flexibility, low modulus, and resistance to thermal-cycling stress, particularly in silicone encapsulants, flexible epoxies, and advanced polyurethane sealants [REFS-1, REFS-3].

Substituting 3-Glycidoxypropyldimethoxymethylsilane with the industry-standard 3-Glycidoxypropyltrimethoxysilane (GPTMS) fundamentally alters the mechanical properties of the cured matrix[1]. Because GPTMS is trifunctional, it forms highly dense, rigid 3D crosslinked networks that increase the brittleness and elastic modulus of the final polymer [2]. When bonding dissimilar materials with mismatched coefficients of thermal expansion (CTE), this excessive rigidity fails to absorb interfacial stress, leading to severe warpage, stress cracking, or delamination under thermal cycling [3]. Conversely, attempting to substitute with its diethoxy analog (3-Glycidoxypropylmethyldiethoxysilane) preserves flexibility but drastically slows the hydrolysis rate, forcing manufacturers to increase curing temperatures or extend processing times, thereby disrupting established high-throughput ambient-cure production lines[REFS-1, REFS-4].

Thermal-Induced Warpage Reduction in Dissimilar Material Bonding

When bonding substrates with different coefficients of thermal expansion (CTE), the rigidity of the silane crosslinker dictates the internal stress of the assembly [1]. Adhesive compositions utilizing dimethoxy silanes like 3-Glycidoxypropyldimethoxymethylsilane successfully absorb interfacial stress, limiting post-cure warpage to less than 2.0 mm [1]. In head-to-head formulation comparisons, rigid trifunctional silanes (like GPTMS) fail to dissipate this stress, resulting in warpage exceeding 3.0 mm and increasing the risk of spontaneous delamination[REFS-1, REFS-2].

Evidence DimensionSubstrate warpage during thermal curing of dissimilar materials
Target Compound Data< 2.0 mm warpage in optimized adhesive formulations
Comparator Or BaselineTrifunctional silanes (GPTMS) resulting in > 3.0 mm warpage
Quantified Difference>33% reduction in thermal-induced warpage
ConditionsCuring of epoxy-based adhesive compositions joining materials with mismatched CTEs

Essential for automotive and semiconductor procurement where dimensional stability and flat bond lines are critical for quality control.

Shear Strength Enhancement in Addition-Cure Silicones

3-Glycidoxypropyldimethoxymethylsilane is highly effective as a precursor for synthesizing adhesion promoters in addition-cure silicone rubbers [1]. Formulations incorporating these specific dimethoxy-based promoters achieve shear strengths exceeding 1.06 MPa on aluminum substrates[2]. This represents a massive improvement over pristine silicone rubber baselines, which typically fail cohesively at much lower thresholds, while simultaneously maintaining the soft Shore hardness (e.g., D45 to A30) required for delicate component encapsulation [REFS-1, REFS-3].

Evidence DimensionLap shear strength on metal substrates (aluminum/copper)
Target Compound Data> 1.06 MPa shear strength when used as an adhesion promoter base
Comparator Or BaselinePristine addition-cure silicone rubber (~0.3 - 0.4 MPa)
Quantified Difference>200% increase in interfacial shear strength
ConditionsAddition-cure silicone encapsulants bonded to aluminum plates

Allows manufacturers to achieve structural-grade adhesion in LED packaging without sacrificing the elastomeric properties of the silicone.

Hydrolysis Kinetics and Ambient Processing Efficiency

The choice of the hydrolyzable alkoxy group directly dictates the processing window and thermal budget of the manufacturing line [1]. 3-Glycidoxypropyldimethoxymethylsilane utilizes methoxy groups, which hydrolyze significantly faster than the ethoxy groups found in 3-Glycidoxypropylmethyldiethoxysilane [2]. This rapid hydrolysis allows the compound to achieve full moisture-initiated crosslinking in 16–20 hours at room temperature, or within 1 hour at 100°C . Substituting with the diethoxy analog requires extending the cure time or elevating the bake temperature, which increases energy costs and bottlenecks production [REFS-1, REFS-3].

Evidence DimensionAmbient moisture-cure kinetics
Target Compound DataFull cure achievable in 16-20 hours at room temperature (methoxy-driven)
Comparator Or Baseline3-Glycidoxypropylmethyldiethoxysilane (diethoxy analog)
Quantified DifferenceSignificantly faster hydrolysis and ambient cure rate compared to ethoxy equivalents
ConditionsMoisture-initiated crosslinking in ambient-cure sealants and coatings

Enables high-throughput, low-temperature manufacturing, reducing energy costs for temperature-sensitive electronic and automotive assemblies.

Low-Warpage Adhesives for Dissimilar Material Bonding

Directly following from its ability to reduce thermal-induced warpage [1], this compound is a highly effective choice for formulating structural adhesives that bond metals to engineering plastics (like polyphthalamide). It ensures dimensional stability in automotive sensors and electronic control units where CTE mismatches would otherwise cause rigid trifunctional silane bonds to fail [REFS-1, REFS-2].

High-Adhesion LED and Electronic Encapsulants

Because it increases shear strength by over 200% without over-stiffening the matrix [3], it is highly recommended as an adhesion promoter in addition-cure silicone rubbers. It protects delicate wire bonds and semiconductor dies from thermal cycling stress while ensuring robust adhesion to copper and aluminum lead frames [REFS-3, REFS-4].

Flexible Moisture-Cure Sealants and Coatings

Leveraging its rapid room-temperature hydrolysis kinetics and linear chain-extension properties , this silane is ideal for ambient-cure polyurethane and polysulfide sealants. It eliminates the need for separate primers while maintaining the elastomeric elongation required for construction and aerospace joint sealants .

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 41 of 47 companies with hazard statement code(s):;
H317 (39.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (60.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65799-47-5

Dates

Last modified: 08-15-2023

Explore Compound Types